
Hafnium--sulfanylideneiron (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium–sulfanylideneiron (1/1) is a compound that combines hafnium and iron with a sulfanylidene ligand. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and catalysis. Hafnium, a transition metal, is known for its high melting point and resistance to corrosion, while iron is a well-known metal with diverse applications. The sulfanylidene ligand adds further complexity and functionality to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of hafnium–sulfanylideneiron (1/1) typically involves the reaction of hafnium and iron precursors with a sulfanylidene source. One common method is the reaction of hafnium chloride and iron chloride with a sulfanylidene donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of hafnium–sulfanylideneiron (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: Hafnium–sulfanylideneiron (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and iron.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: Ligand substitution reactions can replace the sulfanylidene ligand with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution can be achieved using various ligands such as phosphines, amines, and carbonyls under appropriate conditions.
Major Products Formed:
Oxidation: Hafnium oxide and iron oxide.
Reduction: Lower oxidation state compounds of hafnium and iron.
Substitution: New hafnium and iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Hafnium–sulfanylideneiron (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Hafnium–sulfanylideneiron (1/1) is used in the development of advanced materials with high strength and resistance to corrosion, making it suitable for aerospace and nuclear applications.
Wirkmechanismus
The mechanism of action of hafnium–sulfanylideneiron (1/1) involves its interaction with molecular targets through its metal centers and the sulfanylidene ligand. The compound can coordinate with various substrates, facilitating chemical transformations. The hafnium and iron centers can participate in redox reactions, while the sulfanylidene ligand can stabilize reactive intermediates, enhancing the compound’s catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Hafnium oxide: Known for its high dielectric constant and use in semiconductor devices.
Iron sulfide: Commonly used in the production of sulfuric acid and as a pigment.
Zirconium–sulfanylideneiron (1/1): Similar to hafnium–sulfanylideneiron (1/1) but with zirconium instead of hafnium.
Uniqueness: Hafnium–sulfanylideneiron (1/1) is unique due to the combination of hafnium and iron with a sulfanylidene ligand, providing distinct chemical properties and potential applications. The presence of hafnium imparts high thermal stability and resistance to corrosion, while the iron center offers diverse reactivity. The sulfanylidene ligand further enhances the compound’s functionality, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
56939-43-6 |
|---|---|
Molekularformel |
FeHfS |
Molekulargewicht |
266.40 g/mol |
IUPAC-Name |
hafnium;sulfanylideneiron |
InChI |
InChI=1S/Fe.Hf.S |
InChI-Schlüssel |
HSTKPIWERLWDDW-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Fe].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)

![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)
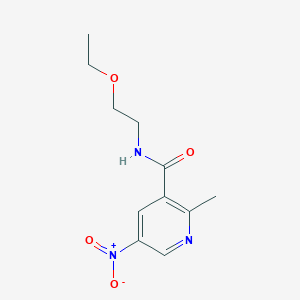
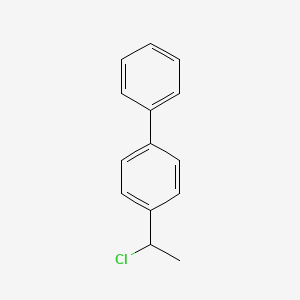
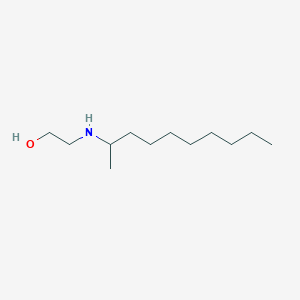
![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)
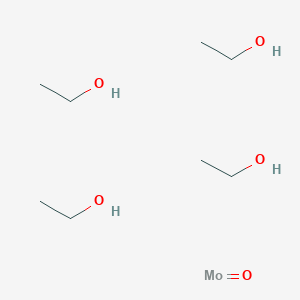
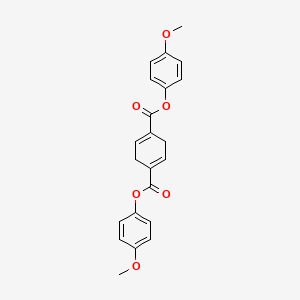
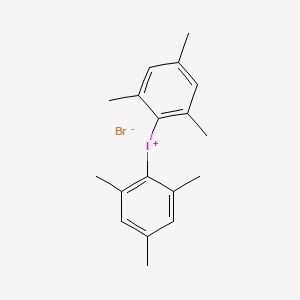
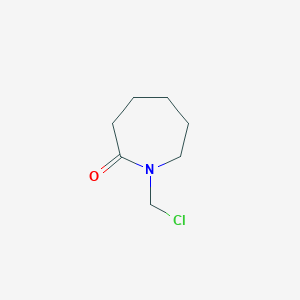
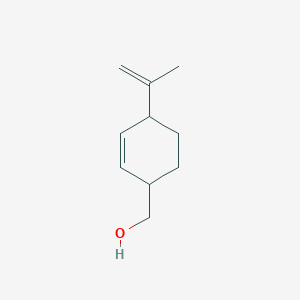
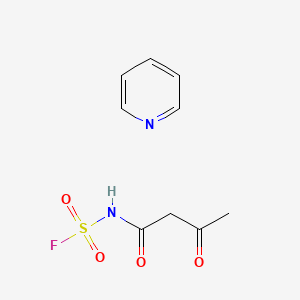
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
